2-Chloro-3-ethynylbenzoic acid
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Overview
Description
2-Chloro-3-ethynylbenzoic acid is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-ethynylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is then converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with copper(I) chloride to introduce the chlorine atom.
Sonogashira Coupling: Finally, the ethynyl group is introduced via a Sonogashira coupling reaction using an ethynylating agent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and catalysts.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the ethynyl group.
Coupling Products: Larger conjugated systems formed via coupling reactions.
Scientific Research Applications
2-Chloro-3-ethynylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-ethynylbenzoic acid depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: In coupling reactions, the ethynyl group acts as a nucleophile, forming new carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Lacks the ethynyl group, making it less versatile in coupling reactions.
3-Ethynylbenzoic Acid: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Chloro-4-ethynylbenzoic Acid: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.
Uniqueness: 2-Chloro-3-ethynylbenzoic acid is unique due to the presence of both chlorine and ethynyl groups, which provide a combination of reactivity in substitution and coupling reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-3-ethynylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGHWFGWKCPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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